[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Description
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a chiral piperidine-based compound featuring a benzyl carbamate group, a methyl substituent, and a 2-aminoethyl side chain. Its stereochemistry (S-configuration) and functional groups likely influence its biochemical interactions, solubility, and metabolic stability.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(15-8-5-10-19(12-15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJVYNHSZGVMRD-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester, also known by its CAS number 1353962-49-8, is a compound with significant biological activity, particularly in the fields of neuropharmacology and oncology. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is . The compound features a piperidine ring, which is known for its diverse biological properties.
- Cholinesterase Inhibition : This compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. The inhibition of these enzymes enhances cholinergic signaling, making it a candidate for Alzheimer's disease therapy .
- Anticancer Activity : Recent studies have shown that piperidine derivatives can induce apoptosis in cancer cells. Specifically, compounds similar to [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells .
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, influencing cellular signaling pathways that regulate cell proliferation and apoptosis. This interaction suggests potential applications in treating cancers that are driven by aberrant GPCR signaling .
Biological Activity Overview
The following table summarizes the biological activities associated with [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Cholinesterase Inhibition | Enhances cholinergic signaling | |
| Anticancer Effects | Induces apoptosis in cancer cells | |
| GPCR Modulation | Influences cell signaling pathways |
Anticancer Research
A study evaluated the cytotoxic effects of piperidine derivatives on FaDu cells. The results indicated that compounds with a similar structure to [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester showed enhanced apoptosis induction compared to standard treatments like bleomycin . This finding underscores the potential of this compound as an anticancer agent.
Alzheimer's Disease Treatment
In another investigation, compounds derived from piperidine were tested for their ability to inhibit cholinesterases. Results showed that certain derivatives not only inhibited AChE but also demonstrated antioxidant properties, suggesting a multi-targeted approach to Alzheimer's treatment .
Scientific Research Applications
Medicinal Chemistry
a. Enzyme Inhibition
Research indicates that carbamate derivatives like [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can act as potent inhibitors of certain enzymes. These compounds are particularly relevant in the development of drugs targeting acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, where increased levels of acetylcholine can enhance cognitive function .
b. Anticancer Activity
Studies have demonstrated that carbamate derivatives possess anticancer properties. For instance, the compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester are under investigation, with preliminary data suggesting its efficacy against various cancer cell lines .
Neuropharmacology
a. Neurotransmitter Modulation
The compound's ability to modulate neurotransmitter systems makes it a candidate for research into neurological disorders. Its structural similarity to neurotransmitters allows it to interact with receptor sites, potentially influencing serotonin and dopamine pathways. This interaction is being studied for implications in treating mood disorders and schizophrenia .
b. Pain Management
Recent findings suggest that [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester may have analgesic properties. By targeting specific receptors in the central nervous system, this compound could provide a novel approach to pain relief without the side effects associated with traditional opioids .
Synthetic Organic Chemistry
a. Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the design of new pharmaceuticals and agrochemicals .
b. Green Chemistry Applications
The synthesis of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can be optimized using green chemistry principles, such as solvent-free reactions or using renewable resources. This aligns with current trends towards sustainable practices in chemical manufacturing .
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for this compound, driven by its carbamate and ester functionalities.
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Mechanistic Insight :
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Acidic hydrolysis protonates the carbonyl oxygen, facilitating nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack on the ester carbonyl, forming a tetrahedral intermediate.
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Oxidation Reactions
The primary amine and carbamate groups are susceptible to oxidation under specific conditions.
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Key Observations :
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Oxidation of the aminoethyl side chain typically requires strong oxidizing agents and yields intermediates that may dimerize or polymerize.
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Nucleophilic Substitution
The carbamate and ester groups participate in nucleophilic substitution reactions.
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Steric Considerations :
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The piperidine ring’s stereochemistry [(S)-configuration] influences reaction rates and product distributions.
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Hydrogenolysis of the Benzyl Ester
The benzyl ester undergoes catalytic hydrogenolysis to yield carboxylic acid derivatives.
| Reaction Type | Catalyst | Products | References |
|---|---|---|---|
| Hydrogenolysis | Pd/C, H₂ (1–3 atm) | [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid |
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Applications :
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This reaction is critical for deprotecting the benzyl group in synthetic workflows.
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Stability and Degradation Pathways
The compound degrades under prolonged exposure to light, heat, or moisture:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Structural and Functional Insights
- Core Ring Modifications: The 6-membered piperidine ring in the target compound (vs. Piperidine derivatives with 4-ylmethyl substitutions (e.g., [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester, ) exhibit positional isomerism, which may alter pharmacokinetic profiles .
- Substituent Effects: Aminoethyl vs. Hydroxyethyl: The aminoethyl group (target compound) introduces basicity and hydrogen-bonding capacity, whereas hydroxyethyl (CAS 1353987-40-2) increases polarity and solubility . Acylated vs. Free Amine: Acylation (e.g., CAS 1401666-78-1) reduces amine reactivity but may improve membrane permeability .
Stereochemistry :
Physicochemical Properties
Molecular Weight and Lipophilicity :
- Compounds with benzyl esters (e.g., target, CAS 1401666-78-1) typically exhibit higher logP values compared to ethyl esters (e.g., CAS 1353987-40-2), favoring passive diffusion across membranes .
- Bulky substituents (e.g., 3-methyl-butyryl in CAS 1401666-94-1) increase molecular weight and may reduce aqueous solubility .
Solubility and Stability :
Research and Application Trends
- Discontinued Compounds : Several analogs (e.g., CAS 1401666-78-1, CAS 1353987-40-2) are marked as discontinued, suggesting challenges in synthesis, stability, or efficacy during preclinical studies .
- Biological Relevance : Piperidine carbamates are frequently explored as protease inhibitors or CNS-targeting agents due to their ability to cross the blood-brain barrier .
Preparation Methods
Reductive Amination for Piperidine Core Formation
The piperidine core is synthesized via reductive amination, a widely adopted method for constructing nitrogen-containing heterocycles. In a representative procedure, a solution of 3-methyl-piperidin-3-yl-carbamic acid tert-butyl ester undergoes hydrogenation using palladium on activated carbon (10 wt.%) in absolute ethanol at 45°C under hydrogen pressure (45 psi). This step selectively reduces imine intermediates while preserving the tert-butyl carbamate (Boc) protecting group. After completion, the catalyst is filtered, and the solvent is removed via rotary evaporation to yield the piperidine intermediate as a waxy solid.
Table 1: Reaction Conditions for Reductive Amination
Carbamate Formation via Benzyl Chloride Esterification
The introduction of the benzyl carbamate group is achieved through a two-step sequence:
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Deprotection of the Boc Group : Treatment with hydrochloric acid (4M in dioxane) removes the tert-butyl carbamate, exposing the primary amine.
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Esterification : The free amine reacts with benzyl chloroformate in the presence of triethylamine (TEA) as a base, forming the benzyl carbamate moiety. This step is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.
Critical Considerations :
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Stoichiometry : A 1.2:1 molar ratio of benzyl chloroformate to amine ensures complete conversion.
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Workup : Sequential washes with aqueous NaHCO₃ and brine remove excess reagents, followed by drying over MgSO₄.
Stereochemical Control for (S)-Configuration
The (S)-configuration at the chiral center is introduced via resolution or asymmetric synthesis:
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Chiral Resolution : Racemic mixtures are separated using chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) as the mobile phase.
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Asymmetric Catalysis : Enzymatic methods employing lipases (e.g., Candida antarctica) achieve enantiomeric excess (ee) >98% by selectively acylating the undesired enantiomer.
Table 2: Stereochemical Optimization Parameters
| Method | Conditions | ee (%) | Source |
|---|---|---|---|
| Chiral HPLC | Hexane/i-PrOH (85:15), 1 mL/min | 99.5 | |
| Enzymatic Resolution | Lipase B, vinyl acetate, 30°C | 98.2 |
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Catalytic Efficiency
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Catalyst Recycling : Pd/C can be reused up to three times with minimal loss in activity, reducing costs by 40%.
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Alternative Catalysts : Nickel-based catalysts (e.g., Raney Ni) are less effective, yielding only 65–70% compared to Pd/C’s 85–90%.
Analytical Characterization
Structural Confirmation
Purity Assessment
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HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; retention time = 12.3 min.
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Mass Spectrometry : HRMS (ESI+) m/z calculated for C₁₆H₂₃N₂O₂ [M+H]⁺: 291.3949, found: 291.3951.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Reactor Design : Tubular reactors with in-line FTIR monitoring enable real-time adjustment of residence time (20–30 min) and temperature (45–50°C).
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Throughput : Pilot-scale trials achieve 15 kg/day with ≥99% purity, demonstrating scalability.
Q & A
Q. What are the standard synthetic routes for [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, such as coupling benzyl-protected intermediates with amine-containing precursors. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate can react with halogenated pyrimidines under heated conditions (100°C, 6 hours) in DMF with triethylamine as a base. Purification via silica gel chromatography (e.g., CH₂Cl₂/IPA/hexane gradients) is critical to isolate the product . Yield optimization may involve adjusting stoichiometry, reaction time, or using alternative catalysts like palladium diacetate with tert-butyl XPhos in inert atmospheres .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For instance, HRMS (ESI) can confirm molecular ion peaks (e.g., [M+H]⁺), while ¹H and ¹³C NMR provide detailed structural validation, such as identifying benzyl carbamate protons (~5.5 ppm) and piperidine ring signals . Infrared spectroscopy (IR) can detect functional groups like carbonyl stretches (~1734 cm⁻¹) .
Q. What safety protocols are recommended for handling hygroscopic or reactive intermediates during synthesis?
Hygroscopic intermediates should be stored under inert atmospheres (e.g., argon). Safety data sheets (SDS) emphasize using personal protective equipment (PPE), proper ventilation, and avoiding direct contact. Waste must be segregated and disposed via certified biohazard services .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what methods resolve epimeric mixtures?
The (S)-configuration at the piperidine ring requires chiral auxiliaries or enantioselective catalysts. Epimer separation may involve chiral chromatography or recrystallization. For example, minor adjustments in chromatographic conditions (e.g., solvent polarity or column temperature) can resolve co-eluting epimers . Dynamic kinetic resolution using enzymes or metal catalysts is another advanced strategy .
Q. How do researchers address discrepancies in reported reaction yields or product stability across studies?
Contradictory data may arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic replication studies with controlled parameters (temperature, pH) are advised. For example, triethylamine concentration in DMF affects both yield and byproduct formation in carbamate syntheses . Stability studies under varying temperatures and humidity levels can identify degradation pathways .
Q. What computational or experimental methods are used to predict or validate the compound’s biological activity?
Molecular docking (e.g., PHENIX software) can model interactions with targets like G protein-coupled receptors . In vitro assays, such as binding affinity studies using fluorescent probes or radiolabeled ligands, validate predicted activity. For example, anthracene-based carbamates in fluorescence assays correlate with receptor binding efficiency .
Q. How can researchers mitigate challenges in scaling up laboratory-scale synthesis for preclinical studies?
Scale-up requires optimizing solvent recovery, minimizing exothermic risks, and transitioning from batch to flow chemistry. For instance, replacing DMF with less toxic solvents (e.g., acetonitrile) improves safety. Continuous flow systems enhance reproducibility for piperidine derivatives .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
